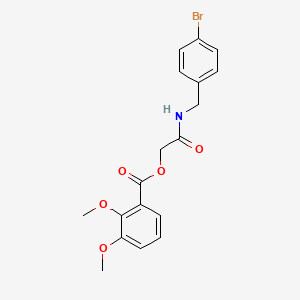

![molecular formula C24H18Cl2N2O2S2 B2386846 3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 671200-58-1](/img/structure/B2386846.png)

3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

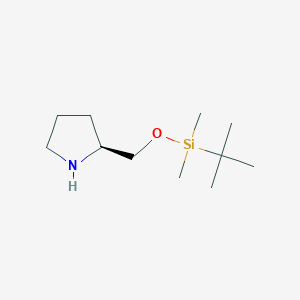

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs. It includes an allyl group (a carbon chain attached to a double bond), a dichlorophenyl group (a benzene ring with two chlorine atoms), a thieno[2,3-d]pyrimidin-4(3H)-one group (a heterocyclic compound containing sulfur and nitrogen), and a p-tolyl group (a benzene ring with a methyl group) .

Scientific Research Applications

Antitumor and Antifolate Activity

- Thieno[2,3-d]pyrimidines, a category that includes the specified compound, have been explored for their antitumor properties. A study synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines and found them to be potent growth inhibitors of human tumor cells. These compounds target cells expressing folate receptors, inhibiting key enzymes in purine biosynthesis, making them distinct from other antifolates (Deng et al., 2009).

Synthesis and Chemical Reactions

- Research on thieno[2,3-d]pyrimidine derivatives includes the exploration of their synthesis and reactions. One study described the synthesis and reactions of thieno[2,3-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents. The compounds demonstrated significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

- Another study focused on palladium-catalyzed aminoallylation of activated olefins with allylic halides and phthalimide, a process relevant to the synthesis of compounds like 3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (Aoyagi et al., 2002).

Antimicrobial and Anti-HIV Activity

- Some studies have explored the antimicrobial and anti-HIV properties of thieno[2,3-d]pyrimidine derivatives. For example, research on novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, which are structurally related, showed activity against HIV-1 (Danel et al., 1998).

- Another study synthesized and evaluated a series of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for their antiproliferative activity, with significant results observed on human breast cancer cell lines (Atapour-Mashhad et al., 2017).

Theoretical and Experimental Studies

- Theoretical and experimental studies on thieno[2,3-d]pyrimidine derivatives include research on their alkylation and the regioselectivity of these reactions. Such research contributes to understanding the chemical properties and potential biological activities of these compounds (Fizer et al., 2019).

Other Applications

- Additional studies have investigated the synthesis of derivatives under various conditions, which could be relevant for the development of pharmaceuticals and other applications. For instance, microwave-assisted synthesis of derivatives has been reported, showcasing the versatility of these compounds in chemical synthesis (Hesse et al., 2007).

properties

IUPAC Name |

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O2S2/c1-3-10-28-23(30)21-17(15-6-4-14(2)5-7-15)12-31-22(21)27-24(28)32-13-20(29)16-8-9-18(25)19(26)11-16/h3-9,11-12H,1,10,13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODFUYHYWBWLRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

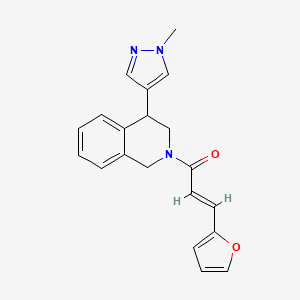

![4-(2-ethoxybenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2386766.png)

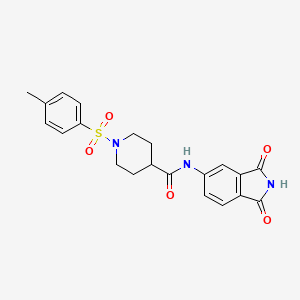

![Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2386767.png)

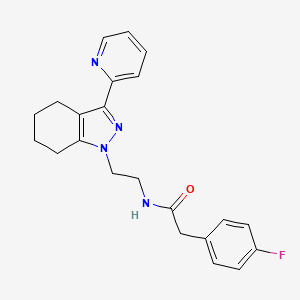

![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)

![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)

![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)

![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)